molecular formula C10H9N3O4S B7762106 2-(2-methoxy-4-nitroanilino)-1,3-thiazol-4-one

2-(2-methoxy-4-nitroanilino)-1,3-thiazol-4-one

Cat. No.: B7762106
M. Wt: 267.26 g/mol
InChI Key: FUDVBVUENMBNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “2-(2-methoxy-4-nitroanilino)-1,3-thiazol-4-one” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-methoxy-4-nitroanilino)-1,3-thiazol-4-one involves specific synthetic routes and reaction conditions. The exact synthetic route can vary depending on the desired purity and yield. Generally, the synthesis involves multiple steps, including the formation of intermediate compounds, followed by purification processes to obtain the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet the demand for research and application purposes. The industrial production methods often involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxy-4-nitroanilino)-1,3-thiazol-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield substituted compounds with different functional groups.

Scientific Research Applications

2-(2-methoxy-4-nitroanilino)-1,3-thiazol-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug development and its effects on various diseases.

    Industry: this compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methoxy-4-nitroanilino)-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Properties

IUPAC Name

2-(2-methoxy-4-nitroanilino)-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4S/c1-17-8-4-6(13(15)16)2-3-7(8)11-10-12-9(14)5-18-10/h2-4H,5H2,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDVBVUENMBNBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC2=NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC2=NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.